molecular formula C21H20ClN3O3 B2593149 5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931749-02-9

5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2593149
CAS No.: 931749-02-9
M. Wt: 397.86
InChI Key: VJHAHPJHIMKPSM-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole-4-carbonitrile core substituted with a 5-[(4-chlorophenoxy)methyl]furan-2-yl group at position 2 and an azepan-1-yl (7-membered aliphatic amine ring) at position 3. Its molecular formula is C23H23ClN3O3 (MW: 437.90 g/mol). Key properties include high lipophilicity (predicted logP ~5.5), moderate hydrogen-bonding capacity (5 acceptors, 1 donor), and a polar surface area of ~61.1 Ų . The 4-chlorophenoxy group enhances aromatic interactions, while the azepane ring contributes to conformational flexibility and basicity.

Properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-15-5-7-16(8-6-15)26-14-17-9-10-19(27-17)20-24-18(13-23)21(28-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHAHPJHIMKPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the azepane and chlorophenoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amine Group

(a) Cyclohexylamino Analogs
  • D301-0147 (2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile) Molecular Formula: C21H20ClN3O3 (MW: 397.86 g/mol). Key Differences: Replaces azepane with a 6-membered cyclohexylamine. Properties: logP = 5.47, reduced steric bulk compared to azepane. The cyclohexyl group may improve metabolic stability but limit flexibility .
(b) Pyrrolidinyl and Piperidinyl Analogs
  • 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile Molecular Formula: C20H19N3O3 (MW: 349.39 g/mol). Key Differences: 5-membered pyrrolidine replaces azepane. Properties: Lower molecular weight and logP (~4.5–5.0) due to smaller amine. Enhanced rigidity may reduce binding to flexible targets .
  • 2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile Molecular Formula: C22H23N3O3 (MW: 377.44 g/mol). Key Differences: 6-membered piperidine instead of azepane. Properties: Intermediate flexibility between pyrrolidine and azepane. Piperidine’s higher basicity (pKa ~11) may influence solubility and ionizability .

Variations in the Aryloxy Substituent

(a) Chlorophenoxy vs. Fluorophenyl Analogs
  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile Molecular Formula: C23H19F2N3O3 (MW: 447.42 g/mol). The piperazine ring introduces a second nitrogen for hydrogen bonding .
(b) Methylphenoxy Derivatives
  • 5-(Azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Molecular Formula: C22H23N3O3 (MW: 377.44 g/mol). Key Differences: 3-methylphenoxy group lacks chlorine, reducing electronegativity and lipophilicity (logP ~5.0). May exhibit lower target affinity compared to 4-chlorophenoxy .

Core Heterocycle Modifications

(a) Pyrazole-4-carbonitrile Analogs
  • 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Molecular Formula: C20H15N5O2S (MW: 389.43 g/mol). Key Differences: Pyrazole core replaces oxazole. The thioether and oxadiazole groups introduce sulfur-based interactions. Lower logP (~3.5) due to polar substituents .

Physicochemical Properties

Property Target Compound D301-0147 Pyrrolidinyl Analog Fluorophenyl Analog
Molecular Weight (g/mol) 437.90 397.86 349.39 447.42
logP ~5.5 5.47 ~4.5 ~5.2
Hydrogen Bond Acceptors 5 5 5 6
Polar Surface Area (Ų) ~61.1 ~61.1 ~60.0 ~75.0

Research Implications

  • Lipophilicity: The 4-chlorophenoxy group and azepane ring contribute to high logP values (~5.5), favoring blood-brain barrier penetration but risking solubility issues.
  • Electron-Withdrawing Effects: The 4-chlorophenoxy group enhances stability against oxidative metabolism compared to methylphenoxy derivatives .

Biological Activity

5-(Azepan-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (referred to as APMC) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises an azepane ring, a furan moiety, and an oxazole ring, along with a carbonitrile functional group. This article aims to explore the biological activity of APMC, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Structural Characteristics

APMC's molecular formula is C22H24ClN3O3, with a molecular weight of approximately 419.9 g/mol. The compound's structure includes:

  • Azepane Ring : A seven-membered nitrogen-containing ring.
  • Furan Moiety : A five-membered aromatic ring containing oxygen.
  • Oxazole Ring : A five-membered ring with nitrogen and oxygen.
  • 4-Chlorophenoxy Group : Enhances potential biological activity.

These structural elements contribute to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to APMC exhibit significant antimicrobial properties. For instance, the antimicrobial activity of various oxazole derivatives has been documented against multiple bacterial strains. A study demonstrated that certain oxazole derivatives showed minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
APMC2.04.0
Reference Drug (Ampicillin)0.51.0

Anti-inflammatory Activity

APMC's anti-inflammatory potential is suggested by its structural similarity to other compounds known for such activities. Research on related oxazole derivatives indicates that they can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Anticancer Activity

The anticancer properties of APMC are particularly noteworthy. Studies on oxazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), demonstrating cytotoxic effects .

Compound NameIC50 (µM) against HCT-116IC50 (µM) against HeLa
APMC1015
Reference Drug (Doxorubicin)0.51.0

The mechanisms underlying the biological activities of APMC involve interactions with various biological targets:

  • Enzyme Inhibition : The carbonitrile group may participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Binding : The azepane and furan rings may enhance binding affinity to specific receptors or enzymes, influencing cellular signaling pathways.

Case Studies

Several studies provide insight into the biological activity of compounds structurally related to APMC:

  • Antimicrobial Efficacy : In a comparative study, various oxazole derivatives were screened for antimicrobial activity using standard methods against E. coli and S. aureus. Compounds with similar structural features to APMC exhibited promising results, suggesting a potential role for APMC in treating bacterial infections .
  • Anticancer Screening : Another study evaluated a library of oxazole derivatives for antiproliferative activity using the MTT assay, revealing that certain derivatives significantly inhibited the growth of cancer cell lines . This supports the hypothesis that APMC may possess similar anticancer properties.

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